molecular formula C18H20F3NO4 B8130888 4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)-2-(trifluoromethyl)benzoic acid

4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)-2-(trifluoromethyl)benzoic acid

Cat. No.: B8130888
M. Wt: 371.3 g/mol
InChI Key: LKYYAGBQCXPJAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)-2-(trifluoromethyl)benzoic acid is a complex organic compound that features a combination of a benzoic acid derivative and a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)-2-(trifluoromethyl)benzoic acid typically involves multiple steps. . This method ensures efficient and selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the tetrahydropyridine ring.

    Substitution: Substitution reactions can occur at the benzoic acid moiety or the tetrahydropyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)-2-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and pharmacological studies.

    Biological Studies: It can be used to study biochemical pathways and molecular interactions.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, while the trifluoromethyl group can enhance the compound’s stability and reactivity. These interactions facilitate the compound’s role in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)-2-(trifluoromethyl)benzoic acid is unique due to its combination of a benzoic acid derivative and a tetrahydropyridine moiety, along with the presence of a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]-2-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO4/c1-17(2,3)26-16(25)22-8-6-11(7-9-22)12-4-5-13(15(23)24)14(10-12)18(19,20)21/h4-6,10H,7-9H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYYAGBQCXPJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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